methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate
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Overview
Description
Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate is an organic compound that features a complex structure with a furan ring, an imidazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furylcarbinol.
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal, ammonia, and formaldehyde.
Coupling of the Rings: The furan and imidazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[5-(furan-2-yl)-1H-pyrazol-4-yl]benzoate: Similar structure but with a pyrazole ring instead of an imidazole ring.
Methyl 3-[5-(furan-2-yl)-1H-triazol-4-yl]benzoate: Similar structure but with a triazole ring instead of an imidazole ring.
Uniqueness
Methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate is unique due to the presence of both furan and imidazole rings, which can provide a distinct set of chemical and biological properties
Properties
IUPAC Name |
methyl 3-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-15(18)11-5-2-4-10(8-11)13-14(17-9-16-13)12-6-3-7-20-12/h2-9H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOREVRLNOEPSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(NC=N2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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